NVS-CECR2-1 is a potent and selective inhibitor of the bromodomain-containing protein CECR2 (cat eye syndrome chromosome region, candidate 2). This compound has garnered attention for its significant cytotoxic activity against various human cancer cell lines, particularly in inducing apoptosis in colon cancer cells. The compound is characterized by a high affinity for its target, with an inhibitory concentration value of approximately 47 nM, indicating its potential as a therapeutic agent in cancer treatment.
NVS-CECR2-1 is classified as a chemical probe targeting bromodomains, specifically designed to inhibit the chromatin remodeling activities associated with CECR2. It was developed as part of a broader effort to create selective inhibitors for bromodomain proteins, which play critical roles in regulating gene expression through chromatin dynamics. The compound is sourced from the Structural Genomics Consortium and is included in several chemical libraries for research purposes.
The synthesis of NVS-CECR2-1 involves a multi-step organic synthesis process that incorporates various chemical reactions to construct its complex molecular framework. The specific synthetic pathways are not extensively detailed in the available literature, but the compound's structure suggests the use of advanced techniques such as:
The final product is characterized by high purity levels (≥98% as determined by high-performance liquid chromatography) and is stored at -20°C to maintain its stability.
NVS-CECR2-1 has a molecular weight of 495.68 g/mol and a chemical formula of C27H37N5O2S. Its structure features multiple rings and functional groups that contribute to its binding properties.
The structural representation can be summarized as follows:
NVS-CECR2-1 exhibits specific interactions with chromatin remodeling complexes, particularly through its ability to displace CECR2 from chromatin. The mechanism involves:
The compound's interactions are characterized by minimal cross-reactivity with other bromodomains, highlighting its selectivity.
The mechanism of action for NVS-CECR2-1 involves two primary pathways:
Data from various assays indicate that NVS-CECR2-1 effectively reduces cell viability in a concentration-dependent manner across different cancer cell lines.
NVS-CECR2-1 is a solid compound at room temperature, characterized by:
Key chemical properties include:
Additional analyses have shown that NVS-CECR2-1 does not exhibit significant toxicity at concentrations used for cellular assays (up to 1 µM), making it suitable for experimental applications without adverse effects on cell health.
NVS-CECR2-1 serves multiple scientific purposes:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3